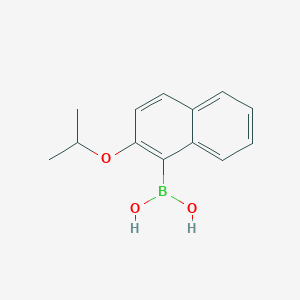

2-(Propan-2-yloxy)naphthalene-1-boronic acid

Beschreibung

BenchChem offers high-quality 2-(Propan-2-yloxy)naphthalene-1-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Propan-2-yloxy)naphthalene-1-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-propan-2-yloxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVDICWVRLAXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Propan-2-yloxy)naphthalene-1-boronic acid

CAS Number: 1084904-39-1

A Foreword for the Modern Chemist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 2-(Propan-2-yloxy)naphthalene-1-boronic acid. This valuable synthetic building block provides a gateway to novel molecular architectures, particularly in the realms of medicinal chemistry and materials science. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document will provide not just procedural steps, but also the underlying chemical principles and practical insights to empower you in your research endeavors.

Physicochemical Properties

| Property | Value |

| CAS Number | 1084904-39-1 |

| Molecular Formula | C₁₃H₁₅BO₃ |

| Molecular Weight | 230.07 g/mol |

| Appearance | Off-white to white solid (predicted) |

| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMF |

Synthesis of 2-(Propan-2-yloxy)naphthalene-1-boronic acid: A Two-Step Approach

The synthesis of 2-(Propan-2-yloxy)naphthalene-1-boronic acid is most effectively achieved through a two-step sequence: the preparation of the 2-isopropoxynaphthalene precursor followed by a directed ortho-lithiation and subsequent borylation.

Step 1: Synthesis of 2-Isopropoxynaphthalene

The initial step involves a classic Williamson ether synthesis, a robust and high-yielding method for the formation of ethers from an alkoxide and a primary alkyl halide. Here, 2-naphthol is deprotonated to form the more nucleophilic 2-naphthoxide, which then undergoes an Sₙ2 reaction with an isopropyl halide.

Reaction Scheme:

Caption: Williamson ether synthesis of 2-isopropoxynaphthalene.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.0 eq). Dissolve the 2-naphthol in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium 2-naphthoxide is typically indicated by a color change and the cessation of hydrogen gas evolution.

-

Alkylation: To the solution of the 2-naphthoxide, add 2-bromopropane or 2-iodopropane (1.2 eq) dropwise. Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-isopropoxynaphthalene.

Step 2: Ortho-Lithiation and Borylation

The second step leverages the directing effect of the isopropoxy group to achieve selective lithiation at the C1 position of the naphthalene ring. The resulting organolithium species is then quenched with a trialkyl borate to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid. The ortho-directing ability of alkoxy groups is a well-established principle in organolithium chemistry.

Reaction Scheme:

Caption: Ortho-lithiation and borylation of 2-isopropoxynaphthalene.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve 2-isopropoxynaphthalene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, 1.2 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Borylation: To the resulting solution of the lithiated species, add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by flash column chromatography on silica gel.

Characterization

The structure and purity of 2-(Propan-2-yloxy)naphthalene-1-boronic acid can be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the naphthalene ring, a septet for the methine proton of the isopropoxy group, and a doublet for the methyl protons of the isopropoxy group. A broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the naphthalene ring and the isopropoxy group. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |

| IR | Characteristic O-H stretching of the boronic acid group, C-O stretching of the ether, and aromatic C-H and C=C stretching vibrations. |

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(Propan-2-yloxy)naphthalene-1-boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the naphthalene core and a variety of sp²-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates).

An In-depth Technical Guide to 2-(Propan-2-yloxy)naphthalene-1-boronic acid: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 2-(Propan-2-yloxy)naphthalene-1-boronic acid, a valuable building block in modern organic synthesis and drug discovery. The document details its physicochemical properties, provides a robust, field-proven protocol for its multi-gram synthesis and purification, and outlines key analytical characterization parameters. Furthermore, it explores the compound's stability, particularly the critical boronic acid-boroxine equilibrium, and demonstrates its synthetic utility through a representative Suzuki-Miyaura cross-coupling protocol. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

2-(Propan-2-yloxy)naphthalene-1-boronic acid is a substituted arylboronic acid featuring a naphthalene core. The presence of the sterically demanding isopropoxy group ortho to the boronic acid moiety influences its reactivity and physical properties. These attributes make it a strategic component for introducing a substituted naphthyl group in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science.[1]

| Property | Value | Source(s) |

| Molecular Weight | 230.07 g/mol | [2] |

| Molecular Formula | C₁₃H₁₅BO₃ | [2] |

| IUPAC Name | [2-(propan-2-yloxy)naphthalen-1-yl]boronic acid | [2] |

| CAS Number | 1084904-39-1 | [2] |

| Appearance | White to off-white solid | (Typical) |

| Purity (Typical) | ≥95% | [2] |

| LogP (Calculated) | 3.1449 | [2] |

Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established transformation in organic chemistry. The most reliable and scalable approach for this specific molecule involves the formation of an organometallic intermediate from a halogenated precursor, followed by quenching with a borate ester.[3] The following protocol is designed for robustness and scalability.

Logical Framework for Synthesis

The chosen synthetic route leverages the Grignard reaction, a cornerstone of C-C bond formation, adapted here for C-B bond formation. The workflow begins with the preparation of the necessary aryl bromide precursor, followed by the formation of the Grignard reagent and its subsequent reaction with a trialkyl borate.

Figure 1: Overall synthetic workflow from 2-naphthol to the target boronic acid.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 1-Bromo-2-(propan-2-yloxy)naphthalene (Precursor)

-

Bromination of 2-Naphthol:

-

Rationale: Selective ortho-bromination of the activated naphthol ring is required. Using a mild bromine source like N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) provides good regioselectivity.

-

Procedure: To a solution of 2-naphthol (1.0 eq) in DCM at 0 °C, add NBS (1.05 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-naphthol.[4]

-

-

Williamson Ether Synthesis:

-

Rationale: Alkylation of the phenolic hydroxyl group is achieved under basic conditions. A strong base like sodium hydride (NaH) ensures complete deprotonation, and 2-iodopropane serves as an efficient alkylating agent.

-

Procedure: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C and add a solution of crude 1-bromo-2-naphthol (1.0 eq) in DMF dropwise. Stir for 1 hour at 0 °C, then add 2-iodopropane (1.2 eq). Allow the mixture to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-bromo-2-(propan-2-yloxy)naphthalene. This crude material is often pure enough for the next step.

-

Part B: Synthesis of 2-(Propan-2-yloxy)naphthalene-1-boronic acid

-

Grignard Reagent Formation:

-

Rationale: The aryl bromide is converted to a nucleophilic aryl magnesium bromide. Activation of the magnesium turnings is critical for initiation. Anhydrous conditions are paramount as Grignard reagents are highly sensitive to moisture.

-

Procedure: In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to activate the surface. Add a solution of 1-bromo-2-(propan-2-yloxy)naphthalene (1.0 eq) in anhydrous THF dropwise. Gentle heating or sonication may be required to initiate the reaction, which is evidenced by heat evolution and disappearance of the iodine color. Once initiated, add the remainder of the aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[5]

-

-

Borylation and Hydrolysis:

-

Rationale: The nucleophilic Grignard reagent attacks the electrophilic boron atom of trimethyl borate. The reaction is performed at low temperature to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent. Subsequent acidic hydrolysis converts the intermediate boronate ester to the desired boronic acid.[6][7]

-

Procedure: Cool the freshly prepared Grignard solution to -78 °C (dry ice/acetone bath). To this, add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -65 °C. After addition, stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. Cool the mixture to 0 °C and quench by slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis.

-

Purification Protocol

-

Rationale: Purification leverages the acidic nature of the boronic acid. An acid-base extraction removes non-acidic impurities. The boronic acid is soluble in base as its boronate salt and can then be re-precipitated by acidification. Recrystallization provides the final purification.

-

Procedure:

-

Extraction: Transfer the hydrolyzed reaction mixture to a separatory funnel. Extract with ethyl acetate (3x).

-

Base Wash: Combine the organic layers and extract with 1 M NaOH (aq) (3x). The product is now in the aqueous layer as the sodium boronate salt.

-

Acidification: Cool the combined basic aqueous layers in an ice bath and acidify to pH ~1-2 with concentrated HCl. A white or off-white precipitate of the boronic acid should form.

-

Isolation: Collect the solid by vacuum filtration, washing with cold water.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, to yield the pure 2-(Propan-2-yloxy)naphthalene-1-boronic acid. Dry the purified solid under vacuum.

-

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized material. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Isopropoxy Group: A septet (1H) is expected around δ 4.6-4.8 ppm for the CH proton, coupled to the six methyl protons. The two methyl groups (6H) will appear as a doublet around δ 1.3-1.4 ppm . This is based on data from the structurally similar 3-isopropoxyphenylboronic acid catechol ester.

-

Naphthalene Ring: The six aromatic protons will appear in the typical aromatic region of δ 7.0-8.5 ppm . Due to the substitution pattern, complex splitting is expected. The proton peri to the boronic acid (at the C8 position) is often shifted significantly downfield.

-

Boronic Acid Protons: The B(OH)₂ protons are often broad and exchange with water in the solvent. They may appear as a broad singlet between δ 8.0-9.0 ppm , or may not be observed.[8]

-

-

¹³C NMR:

-

Aromatic Carbons: Ten distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon bearing the boronic acid (C1) is often difficult to observe due to quadrupolar relaxation from the boron nucleus. The carbon attached to the isopropoxy group (C2) will be shifted downfield.

-

Isopropoxy Carbons: The CH carbon is expected around δ 70-72 ppm , and the methyl carbons around δ 22-23 ppm .

-

-

¹¹B NMR:

-

Rationale: ¹¹B NMR is a definitive technique for characterizing boronic acids. The chemical shift is highly sensitive to the hybridization state of the boron atom.[9][10]

-

Expected Shift: For a trigonal planar (sp²) arylboronic acid, a relatively broad signal is expected in the range of δ +28 to +33 ppm .[9] The presence of the corresponding boroxine anhydride would result in a signal at a slightly lower field (δ ~33 ppm).[9]

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in negative mode is often effective, detecting the [M-H]⁻ ion or adducts. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected m/z:

-

[M+H]⁺ (Positive Mode): 231.1234

-

[M-H]⁻ (Negative Mode): 229.1085

-

Stability and Handling

The Boronic Acid–Boroxine Equilibrium

A critical aspect of boronic acid chemistry is the propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine . This equilibrium is ubiquitous and can complicate characterization and reactivity if not properly understood.[11][12]

Figure 2: Reversible equilibrium between a boronic acid and its corresponding boroxine.

-

Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water. This process is favored in non-polar, anhydrous solvents and can be driven by heating or the use of a drying agent.[8]

-

Consequences: Commercial boronic acids often exist as a mixture of the free acid and the boroxine. This can lead to:

-

Inaccurate molecular weight determination if not accounted for.

-

Apparent impurities in NMR spectra.

-

Variability in reaction stoichiometry if the material is weighed out without considering the water content.

-

-

Mitigation: The equilibrium can be shifted back to the monomeric boronic acid by the presence of water. In many applications, such as the Suzuki-Miyaura coupling which is often run in aqueous or biphasic systems, the boroxine is hydrolyzed in situ to the active boronic acid species.

Storage and Handling Recommendations

-

Storage: To minimize boroxine formation and potential oxidative degradation, 2-(Propan-2-yloxy)naphthalene-1-boronic acid should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar), refrigerated, and protected from light.

-

Handling: Handle in a well-ventilated area or fume hood. Avoid creating dust. Wear standard personal protective equipment (gloves, safety glasses, lab coat). Like many arylboronic acids, it should be considered an irritant to the skin, eyes, and respiratory system.[13]

Synthetic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of arylboronic acids is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds. This reaction is one of the most powerful tools in modern synthetic chemistry for constructing biaryl structures, which are prevalent in pharmaceuticals.[14]

Representative Protocol: Synthesis of a Substituted Biaryl

This protocol describes a representative coupling with 4-bromoanisole to illustrate the application of 2-(Propan-2-yloxy)naphthalene-1-boronic acid.

Figure 3: Simplified Suzuki-Miyaura catalytic cycle for the coupling reaction.

-

Procedure:

-

To a reaction vessel, add 2-(Propan-2-yloxy)naphthalene-1-boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a solvent system, such as a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Heat the reaction mixture to 80-90 °C and stir vigorously overnight, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

-

-

Causality of Components:

-

Palladium Catalyst: The active catalytic species that facilitates the oxidative addition and reductive elimination steps.

-

Base (K₂CO₃): Essential for activating the boronic acid. It forms a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which is required for the transmetalation step to the palladium(II) center.[14]

-

Solvent System: The biphasic system allows both the organic-soluble aryl halide and catalyst and the water-soluble base and boronate salt to interact at the interface.

-

Conclusion

2-(Propan-2-yloxy)naphthalene-1-boronic acid is a versatile and valuable reagent for synthetic chemists. Its preparation via a robust Grignard protocol allows for access to multi-gram quantities. A thorough understanding of its analytical profile and, critically, the dynamic equilibrium with its boroxine form, is essential for its effective use. Its successful application in high-yield C-C bond-forming reactions like the Suzuki-Miyaura coupling solidifies its role as a key building block for constructing complex molecules relevant to drug discovery and materials science.

References

- SDSU Chemistry. 11B NMR Chemical Shifts.

-

Bemisderfer, K. & Nazarenko, A. Y. (2016). Two forms of (naphthalen-1-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1285–1289. [Link]

- Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society reviews, 42(12), 5270–5298.

-

Valenzuela, F. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(12), 4056-4063. [Link]

-

Domagala, S., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of organic chemistry, 83(9), 5010–5016. [Link]

- Google Patents.

-

PubChem. 1-Naphthaleneboronic acid. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Ataman Kimya. TRIMETHYL BORATE. [Link]

-

Oxford Instruments. X-Nuclei NMR Spectroscopy. [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

Kubo, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Communications, 49(43), 4848-4859. [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. [Link]

-

Royal Society of Chemistry. Supplementary Material for a study on boronic esters. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

- König, W., & Scharrnbeck, W. (1930). Über einige Naphthyl-bor-säuren und ihre Derivate. Journal für Praktische Chemie, 128(1), 153-170.

- El-Demerdash, A., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(3), 738.

- Hall, D. G. (Ed.). (2011).

-

Gold, B., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(44), 18732-18741. [Link]

-

Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4993. [Link]

-

Organic Syntheses. Procedure for Grignard reagent formation. [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling. [Link]

- Gribble, G. W., et al. (1981). A convenient preparation of 1-bromo-2-fluoronaphthalene.

-

Li, Y., et al. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances, 13(5), 3149–3155. [Link]

-

Techiescientist. (2022). A Class of Borate Ester: Trimethyl Borate. [Link]

Sources

- 1. Boron NMR [chem.ch.huji.ac.il]

- 2. (-)-SPARTEINE(90-39-1) 1H NMR [m.chemicalbook.com]

- 3. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. thieme-connect.de [thieme-connect.de]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Characterization of 2-(Propan-2-yloxy)naphthalene-1-boronic acid

This guide provides a comprehensive overview of the essential characterization data for 2-(Propan-2-yloxy)naphthalene-1-boronic acid, a key building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation, purity assessment, and potential applications of this versatile compound.

Introduction: The Significance of Substituted Naphthalene Boronic Acids

2-(Propan-2-yloxy)naphthalene-1-boronic acid belongs to the extensive family of arylboronic acids, which are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The strategic placement of a bulky isopropoxy group at the 2-position of the naphthalene core introduces specific steric and electronic properties, influencing the reactivity and selectivity of its subsequent chemical transformations. This substitution can be crucial in the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2] A thorough characterization of this reagent is paramount to ensure reproducibility and success in its synthetic applications.

Synthesis and Purification: A Proposed Pathway

Scheme 1: Proposed Synthesis of 2-(Propan-2-yloxy)naphthalene-1-boronic acid

Caption: Proposed synthetic workflow for 2-(Propan-2-yloxy)naphthalene-1-boronic acid.

Experimental Protocol: Synthesis

-

Etherification: To a solution of 2-naphthol in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (1.1 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of 2-bromopropane (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched with water and the product, 2-isopropoxynaphthalene, is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Directed ortho-Metalation and Borylation: The synthesized 2-isopropoxynaphthalene is dissolved in anhydrous hexane, and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 equivalents) is added. The solution is cooled to -78 °C, and n-butyllithium (1.5 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 4 hours. The resulting solution is then cooled back to -78 °C, and triisopropyl borate (2.0 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2-(Propan-2-yloxy)naphthalene-1-boronic acid.

Physicochemical Properties

The expected physicochemical properties of 2-(Propan-2-yloxy)naphthalene-1-boronic acid are summarized in the table below. These are predicted based on the properties of related naphthalene boronic acids and the influence of the isopropoxy substituent.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₅BO₃ |

| Molecular Weight | 230.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 150-160 °C (estimated) |

| Solubility | Soluble in methanol, THF, ethyl acetate; sparingly soluble in water |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 2-(Propan-2-yloxy)naphthalene-1-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring and the protons of the isopropoxy group.

-

Aromatic Region (δ 7.0-8.5 ppm): Six distinct aromatic protons are expected. The protons on the naphthalene ring will likely appear as a series of doublets and multiplets. The proton ortho to the boronic acid group is expected to be significantly downfield.

-

Isopropoxy Group: A septet for the methine proton (-OCH-) is anticipated around δ 4.5-5.0 ppm, coupled to the six methyl protons. The two methyl groups (-CH₃) are expected to appear as a doublet around δ 1.3-1.5 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O, is expected in the region of δ 5.0-6.0 ppm, although its position can be highly variable.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further structural confirmation.[3]

-

Aromatic Carbons (δ 110-160 ppm): Ten distinct signals for the naphthalene ring carbons are expected. The carbon bearing the boronic acid group will likely be in the range of δ 130-140 ppm, and its signal may be broad due to quadrupolar relaxation of the boron nucleus. The carbon attached to the isopropoxy group is expected around δ 150-160 ppm.

-

Isopropoxy Group Carbons: The methine carbon (-OCH-) is predicted to resonate around δ 70-75 ppm, while the methyl carbons (-CH₃) will appear upfield, around δ 20-25 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[4]

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule [M+H]⁺ at m/z 231.1183 is expected. In the negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 229.1026 should be observed. Dehydration products are also commonly observed for boronic acids.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

-

C-H Stretch (Aromatic): A sharp absorption band just above 3000 cm⁻¹ is expected.

-

C-H Stretch (Aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹ correspond to the isopropoxy group.

-

C=C Stretch (Aromatic): Strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the naphthalene ring.

-

B-O Stretch: A strong and broad band between 1300 and 1400 cm⁻¹ is characteristic of the B-O single bond.[6]

-

C-O Stretch: An absorption in the range of 1200-1250 cm⁻¹ is expected for the aryl ether linkage.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of arylboronic acids.[7] A reversed-phase method is generally suitable.

Caption: A typical experimental workflow for HPLC analysis.

HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide good separation of the target compound from potential impurities such as the starting material (2-isopropoxynaphthalene) and deboronated side products. It is important to note that on-column hydrolysis of boronic acids can sometimes be an issue, and minimizing the analysis time and using a column with low silanol activity can mitigate this.[8]

Application in Suzuki-Miyaura Cross-Coupling

2-(Propan-2-yloxy)naphthalene-1-boronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The presence of the sterically demanding isopropoxy group at the 2-position can influence the dihedral angle of the resulting biaryl product, a feature that can be exploited in the design of molecules with specific conformational properties.

Caption: A representative Suzuki-Miyaura cross-coupling reaction.

The successful application of this reagent in such transformations is highly dependent on its purity and well-defined characterization, as outlined in this guide. The steric hindrance introduced by the isopropoxy group may require the use of specialized ligands to facilitate efficient cross-coupling, particularly with sterically demanding coupling partners.[9][10]

Conclusion

This technical guide provides a comprehensive framework for the characterization of 2-(Propan-2-yloxy)naphthalene-1-boronic acid. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the structure and purity of this valuable synthetic building block. The data and protocols presented herein serve as a crucial resource for scientists engaged in the synthesis of novel organic molecules with potential applications across various scientific disciplines.

References

- Hertel, T., Lacour, J., & Grote, Z. (2018). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry.

-

Mondal, S., & Banthia, A. K. (2005). FTIR spectrum of boric acid. ResearchGate. Retrieved from [Link]

- Kwadwo, E. A., et al. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(23), 5588.

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

-

Evaluation of Isotopic Abundance Ratio in Naphthalene Derivatives After Biofield Energy Treatment Using Gas Chromatography-Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylphenylboronic acid. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

- Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1029-1043.

- Stoyanov, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4208.

- Sabbah, H., & Biennier, L. (2012). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 540, A49.

- Ye, H., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 117-122.

- Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

- Nazarenko, A. Y., & Howard, J. K. (2016). Two forms of (naphthalen-1-yl)boronic acid.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry.

- Lockett, M. R., et al. (2008). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 24(16), 8499–8507.

- Li, Y., et al. (2022).

- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

- Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302-311.

-

Mass spectra of products and fragments from naphthalene formed in electrical discharge. (2021). ResearchGate. Retrieved from [Link]

- Sheppard, D. W., & Tambar, U. K. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7524–7528.

- Purohit, P. (2017).

-

¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). ResearchGate. Retrieved from [Link]

- Arrowsmith, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(14), 4447-4457.

- Karoui, H., & Ritchie, C. (2016). Boronic acid and boronic ester containing polyoxometalates. Dalton Transactions, 45(47), 18838-18841.

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

- Wang, Y., et al. (2024). Boronic Ester-Enabled Covalent Adaptable Networks in Hydrogenated Nitrile Butadiene Rubber for Reprocessable High-Performance Elastomers.

- Zhang, Y., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.

- Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester. (2018). Google Patents.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemconnections.org [chemconnections.org]

- 4. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-(Propan-2-yloxy)naphthalene-1-boronic acid

An In-depth Technical Guide to the Physical Properties of 2-(Propan-2-yloxy)naphthalene-1-boronic acid

Introduction

2-(Propan-2-yloxy)naphthalene-1-boronic acid (CAS No. 1084904-39-1) is a specialized arylboronic acid derivative. As with other members of this class, its primary utility lies in its role as a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in drug development, such reagents are instrumental in the construction of complex molecular architectures that form the basis of novel therapeutic agents. The naphthalene core provides a rigid, aromatic scaffold, while the boronic acid moiety serves as a handle for carbon-carbon bond formation. The 2-isopropoxy substituent can modulate the electronic properties and steric hindrance of the molecule, as well as influence its solubility and pharmacokinetic properties in a larger molecular context.

This guide provides a comprehensive overview of the known and anticipated physical properties of 2-(Propan-2-yloxy)naphthalene-1-boronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document synthesizes information from closely related analogs, established chemical principles, and standard analytical procedures to provide a robust predictive characterization. This approach is designed to equip researchers with the necessary information to handle, characterize, and effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

The fundamental physical properties of 2-(Propan-2-yloxy)naphthalene-1-boronic acid are summarized in the table below. The molecular formula and weight are calculated, while other properties are estimated based on data from analogous compounds such as naphthalene-1-boronic acid and other alkoxy-substituted naphthalene boronic acids.

| Property | Value | Source/Rationale |

| CAS Number | 1084904-39-1 | Not found in search results |

| Molecular Formula | C₁₃H₁₅BO₃ | Calculated |

| Molecular Weight | 230.07 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from analogous boronic acids |

| Melting Point | Estimated: 120-140 °C | Based on (2-methoxy-1-naphthyl)boronic acid (125-130 °C) and the potential for the bulkier isopropoxy group to disrupt crystal packing more than a methoxy group. |

| Boiling Point | Decomposes before boiling | Typical for non-volatile organic solids |

| Solubility | Water: Slightly soluble to insoluble.Methanol: Soluble.Dichloromethane: Soluble.Tetrahydrofuran (THF): Soluble.Dimethyl Sulfoxide (DMSO): Soluble. | Inferred from general solubility of arylboronic acids.[1] |

Structural and Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene ring system, a septet for the methine proton of the isopropoxy group, and a doublet for the two methyl groups of the isopropoxy substituent. A broad singlet, which may be exchangeable with D₂O, is anticipated for the two hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum should reveal the requisite number of aromatic carbon signals for the naphthalene core and the signals for the isopropoxy group carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid hydroxyl groups. Strong absorptions corresponding to the B-O stretching vibrations are also expected.

Experimental Protocols for Physical Property Determination

The following sections detail standard, reliable methods for the experimental determination of the key physical properties of solid organic compounds like 2-(Propan-2-yloxy)naphthalene-1-boronic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Initial Heating: Heat the sample at a moderate rate to approximately 20°C below the anticipated melting point to quickly determine an approximate range.[2]

-

Slow Heating for Precision: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating very slowly (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate melting point.[2]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[2]

Caption: Workflow for Qualitative Solubility Assessment.

Handling, Storage, and Stability

Arylboronic acids can be sensitive to heat and moisture. Over time, they can undergo dehydration to form cyclic anhydride trimers known as boroxines. While this process is often reversible upon treatment with water, it can affect the stoichiometry of reactions.

-

Storage: It is recommended to store 2-(Propan-2-yloxy)naphthalene-1-boronic acid in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize degradation.

-

Handling: Handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Applications in Drug Discovery and Organic Synthesis

The primary value of 2-(Propan-2-yloxy)naphthalene-1-boronic acid for researchers in drug development lies in its application in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C-C bond between the naphthalene core of this compound and a variety of sp²-hybridized carbon atoms (e.g., on aryl, vinyl, or heteroaryl halides or triflates). This capability enables the synthesis of biaryl and other complex aromatic structures that are prevalent in many biologically active molecules. The isopropoxy group can serve to fine-tune the properties of the final molecule, potentially improving its binding affinity to a biological target or enhancing its pharmacokinetic profile. The boronic acid functional group is a key tool in the medicinal chemist's toolbox for the rapid generation of new chemical entities for biological screening. [3]

References

-

PubChem. 1-Naphthaleneboronic acid. [Link]

-

Course Hero. Solubility test for Organic Compounds. (2024-09-24). [Link]

-

Studylib. experiment (1) determination of melting points. (2021-09-19). [Link]

-

PubChem. 6-Methoxy-2-naphthaleneboronic acid. [Link]

-

PubMed. Two forms of (naphthalen-1-yl)boronic acid. (2016-08-12). [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

University of Toronto Scarborough. Solubility of Organic Compounds. (2023-08-31). [Link]

- Google P

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules ?. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

-

University of Technology. DETERMINATION OF MELTING POINTS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

-

bioRxiv. Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023-06-06). [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. (2021-03-22). [Link]

Sources

Navigating the Labyrinth: A Guide to the Stability and Storage of Ortho-Substituted Naphthalene Boronic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ortho-substituted naphthalene boronic acids are powerful reagents in modern synthetic chemistry, prized for their utility in constructing complex molecular architectures, particularly in pharmaceutical research and development.[1] Their unique steric and electronic properties, conferred by the bulky naphthalene scaffold and the proximate ortho-substituent, offer distinct advantages in reactions like the Suzuki-Miyaura coupling. However, these same features introduce significant challenges regarding their stability and long-term storage. This guide provides a comprehensive overview of the inherent instability of these molecules, delves into the primary degradation pathways, and offers field-proven protocols for their storage, handling, and quality assessment to ensure experimental success and reproducibility.

The Inherent Challenge: Why Steric Crowding Complicates Stability

Unlike their less substituted counterparts, ortho-substituted naphthalene boronic acids exist in a state of heightened steric strain. The proximity of the ortho-group to the boronic acid moiety can influence the B-C bond length and the conformation of the molecule, rendering it susceptible to specific degradation pathways. Understanding these pathways is not merely an academic exercise; it is fundamental to preventing reagent decomposition, avoiding failed reactions, and ensuring the purity of synthetic intermediates in a drug development pipeline.

The three primary culprits in the degradation of these valuable reagents are:

-

Dehydration to Boroxines: A reversible process that complicates stoichiometry.

-

Protodeboronation: An irreversible loss of the crucial boronic acid functional group.

-

Oxidation: An often-overlooked pathway leading to phenolic impurities.

Unraveling Degradation: Mechanisms and Mitigation

A proactive approach to stability begins with a mechanistic understanding of how these molecules degrade.

The Boroxine Equilibrium: A Reversible Nuisance

Boronic acids have a natural propensity to undergo intermolecular dehydration, where three molecules condense to form a stable, six-membered boroxine ring.[2] This is a reversible equilibrium reaction driven by the presence or absence of water.[3][4]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

While the steric bulk of an ortho-substituted naphthalene group may slightly disfavor boroxine formation compared to simpler aryl boronic acids, it remains a significant process, especially upon storage in a desiccated environment.[5] The formation of boroxine is problematic as it alters the molecular weight of the reagent, leading to inaccurate measurements and affecting reaction stoichiometry.

Causality and Mitigation:

-

Cause: Removal of water from the system, often occurring during storage over desiccants or under high vacuum.[2]

-

Mitigation: Storing the boronic acid in a controlled humidity environment or accepting that an equilibrium mixture exists. Fortunately, the boroxine can often be fully or partially hydrolyzed back to the active boronic acid monomer by adding a controlled amount of water or using aqueous conditions in the subsequent reaction setup.[4][5]

Caption: The reversible equilibrium between the boronic acid monomer and its boroxine anhydride.

Protodeboronation: The Irreversible Pathway

Protodeboronation is the most detrimental degradation pathway, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding the parent naphthalene derivative.[6] This process is irreversible and results in a complete loss of the reagent's synthetic utility.

Naphthyl-B(OH)₂ + H⁺ → Naphthyl-H + B(OH)₃

This reaction can be promoted by various factors, including moisture, heat, and the presence of acids, bases, or transition metal catalysts.[6][7] For electron-deficient systems, protodeboronation can be particularly rapid.[6] The presence of oxygen can also promote certain protodeboronation pathways.[8]

Causality and Mitigation:

-

Cause: Exposure to acidic or basic conditions, elevated temperatures, and certain metal contaminants (e.g., copper, gold, palladium).[7][8][9]

-

Mitigation: The most effective mitigation strategy is strict environmental control. This involves storing the compound under a dry, inert atmosphere and at low temperatures. It is also crucial to use high-purity solvents and reagents in subsequent reactions to avoid introducing catalysts that could initiate protodeboronation.

Oxidation: The Stealthy Contaminant

The carbon-boron bond is also susceptible to oxidation, typically yielding a naphthol derivative. This pathway can be initiated by atmospheric oxygen, especially in the presence of light or radical initiators. While often slower than the other degradation pathways, the formation of phenolic impurities can complicate purification and interfere with subsequent chemical transformations. Certain ortho-substituents can coordinate with the boron atom, offering some protection against oxidation.[10]

Causality and Mitigation:

-

Cause: Exposure to atmospheric oxygen, peroxides, or other oxidizing agents. The process can be accelerated by light.

-

Mitigation: Rigorous exclusion of air and light is paramount. Storing samples under an inert atmosphere (argon or nitrogen) and in amber vials is a critical and effective preventative measure.

Caption: The three primary degradation pathways for ortho-substituted naphthalene boronic acids.

The Gold Standard: Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of these sensitive reagents. The following recommendations synthesize best practices to minimize degradation.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation.

| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |

| Temperature | -20°C or lower[11] | 2-8°C | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[11] | Tightly Sealed Container | Prevents oxidation and minimizes exposure to atmospheric moisture. |

| Moisture | Anhydrous | Desiccated Environment | Prevents hydrolysis-mediated protodeboronation and influences the boroxine equilibrium. |

| Light | Amber Vial / Dark | Opaque Container | Prevents photo-initiated oxidation or degradation. |

Experimental Protocol: Safe Handling Workflow

This protocol ensures the compound is handled with minimal exposure to deleterious atmospheric conditions.

Materials:

-

Schlenk tube or vial with a septum-sealed cap containing the boronic acid.

-

Source of dry, inert gas (Argon or Nitrogen) with a manifold.

-

Dry, clean spatulas and weighing paper.

-

Anhydrous solvents.

-

Syringes and needles.

Procedure:

-

Inerting the Container: Allow the sealed container of the boronic acid to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Atmosphere Exchange: Connect the container to a Schlenk line or inert gas manifold. Gently evacuate the headspace and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

-

Dispensing the Solid: For weighing, perform the transfer inside a glovebox. If a glovebox is unavailable, quickly remove the cap under a positive pressure of inert gas, retrieve the required amount of solid, and immediately reseal the container.

-

Preparing Solutions: If preparing a stock solution, add anhydrous solvent via syringe through the septum. Maintain the inert atmosphere throughout the process.

-

Resealing and Storage: Before returning the container to cold storage, ensure the cap is tightly sealed. For septum-sealed vials, wrap the cap and septum with Parafilm® as an extra barrier against atmospheric intrusion.

Caption: A self-validating workflow for handling sensitive boronic acids.

Quality Control: Assessing Reagent Integrity

Regularly assessing the purity of ortho-substituted naphthalene boronic acids is crucial, especially for batches that have been stored for extended periods.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent tool for quantifying the purity of the boronic acid and detecting degradation products. The parent naphthalene (from protodeboronation) and naphthol (from oxidation) will typically have distinct retention times. Due to the reactive nature of the boronic acid, specialized methods, sometimes employing basic mobile phases or ion-pairing reagents, may be necessary to achieve good peak shape and prevent on-column degradation.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a quick assessment of purity. The presence of the parent naphthalene can be identified by characteristic aromatic signals and the absence of the signals corresponding to the boronic acid. Quantitative NMR (qNMR) can be used for a more precise purity determination.[13]

Experimental Protocol: HPLC Purity Assessment

This is a general guideline; specific conditions must be optimized for the particular analyte.

-

Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in a suitable, aprotic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Prepare the solution immediately before analysis to minimize degradation in the diluent.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the naphthalene chromophore (e.g., 254 nm or 280 nm).

-

-

Analysis: Inject the sample and integrate the peak areas. The purity can be expressed as the area percentage of the main peak. Run standards of potential impurities (e.g., the parent naphthalene) if available to confirm their identity.

Conclusion

The synthetic power of ortho-substituted naphthalene boronic acids is directly linked to their purity and stability. By understanding the fundamental mechanisms of their degradation—boroxine formation, protodeboronation, and oxidation—researchers can implement robust storage and handling strategies. The protocols outlined in this guide, from maintaining an inert atmosphere at sub-zero temperatures to employing rigorous analytical quality control, provide a framework for preserving the integrity of these valuable reagents. This diligence ensures reproducibility, maximizes reaction yields, and ultimately accelerates the pace of discovery in chemical synthesis and drug development.

References

-

Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

-

Naphthalene Degradation Pathway. Eawag-BBD. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

-

How to Store Boric Acid. Lab Alley. [Link]

-

Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology. [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [Link]

-

Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. [Link]

- Process for purification of boronic acid and its derivatives.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. PMC - NIH. [Link]

-

One tool to bring them all: Au-catalyzed synthesis of B,O- and B,N-doped PAHs from boronic and borinic acids. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Biodegradation of Naphthalene and Anthracene by Aspergillus glaucus Strain Isolated from Antarctic Soil. MDPI. [Link]

-

Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Protodeboronation. Organic Chemistry Portal. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Twente Student Theses. [Link]

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers. [Link]

-

Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society of Japan. [Link]

-

Stability and molecular properties of the boron-nitrogen alternating analogs of azulene and naphthalene: a computational study. ResearchGate. [Link]

-

Boric acid. Wikipedia. [Link]

-

Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Chemistry Portal. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

[Characteristics and pathway of naphthalene degradation by Pseudomonas sp. N7]. PubMed. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Protodeboronation [organic-chemistry.org]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Strategic Synthesis of Naphthalene Boronic Acid Derivatives via the Grignard Pathway

An In-Depth Technical Guide

Foreword: The Strategic Importance of Naphthalene Boronic Acids

Naphthalene boronic acids and their ester derivatives are cornerstone building blocks in modern organic synthesis, particularly for the pharmaceutical and materials science industries. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of carbon-carbon bonds.[1] This capability is fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs) and functional organic materials.

While various methods exist for the synthesis of aryl boronic acids, the Grignard reaction remains a powerful, cost-effective, and scalable approach.[2] It involves the formation of a highly nucleophilic organomagnesium halide (Grignard reagent) from a halonaphthalene, which is then quenched with a boron electrophile. This guide provides a detailed examination of this pathway, moving beyond a simple recitation of steps to explore the underlying chemical principles, critical process parameters, and self-validating protocols essential for reproducible success in a research and development setting.

Core Principles: Mechanism and Control

The successful synthesis of naphthalene boronic acid via the Grignard route is a two-stage process, each with critical parameters that dictate the overall yield and purity of the final product.

Stage 1: Formation of the Naphthyl Grignard Reagent

The process begins with the formation of a naphthylmagnesium halide from the corresponding bromonaphthalene and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3]

Reaction: C₁₀H₇Br + Mg → C₁₀H₇MgBr

The causality behind the experimental choices is paramount:

-

Halogen Choice: Bromonaphthalenes are typically preferred. They represent an optimal balance of reactivity and cost. Chloronaphthalenes are less reactive, often requiring harsher conditions, while iodonaphthalenes are more reactive but also more expensive and prone to side reactions like Wurtz coupling (R-X + R-MgX → R-R).

-

Solvent System: Anhydrous ethereal solvents are essential. The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent in solution via the Schlenk equilibrium. Water is strictly excluded as it rapidly protonates and destroys the highly basic Grignard reagent.

-

Initiation: The reaction can be sluggish to start. The addition of a small crystal of iodine is a field-proven technique to initiate the reaction.[3] The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh, reactive magnesium metal.

Stage 2: Electrophilic Quench with a Borate Ester

Once formed, the nucleophilic naphthyl Grignard reagent is reacted with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate.[3][4]

Reaction Mechanism:

-

Nucleophilic Attack: The naphthyl anion attacks the electrophilic boron atom of the trialkyl borate, forming a tetracoordinate boronate complex.[4]

-

Intermediate Formation: This results in a magnesium salt of the naphthalene boronic ester.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the boronic ester to yield the final naphthalene boronic acid.[3]

The most significant challenge in this stage is preventing multiple additions of the Grignard reagent to the boron center.[2][5] The initially formed boronic ester is still electrophilic and can be attacked by a second or even third molecule of the Grignard reagent, leading to the formation of undesired dinaphthylborinic acid and trinaphthylborane byproducts.[2]

Control of Selectivity: The key to a successful synthesis is suppressing these secondary reactions. This is achieved primarily through rigorous temperature control. By adding the Grignard reagent to the borate ester solution at very low temperatures (typically -78 °C to -70 °C), the rate of the second and third additions is significantly reduced, favoring the formation of the desired mono-alkoxyboronate salt.[3][4][6]

Visualized Workflow and Mechanism

A clear understanding of the process flow and underlying mechanism is crucial for execution and troubleshooting.

Overall Synthetic Workflow

Caption: High-level workflow for the two-stage synthesis.

Mechanism of Borylation and Side Reaction

Caption: Mechanism showing desired and undesired pathways.

Self-Validating Experimental Protocol: Synthesis of Naphthalene-1-Boronic Acid

This protocol is designed as a self-validating system, where successful completion of each stage provides confidence for proceeding to the next.

Reagents and Equipment

| Reagent/Material | Specification | Rationale |

| Magnesium Turnings | >99.5% | High purity prevents side reactions from metallic impurities. |

| 1-Bromonaphthalene | >98% | Purity ensures clean formation of the Grignard reagent. |

| Trimethyl Borate | >99% | High purity borate is critical for avoiding unknown byproducts. |

| Diethyl Ether | Anhydrous (<50 ppm H₂O) | Water will quench the Grignard reagent, destroying the synthesis. |

| Sulfuric Acid | Concentrated (for dilution) | Used for the acidic hydrolysis step. |

| Iodine | Crystal | Catalyst for initiating Grignard formation. |

| Equipment | ||

| 3-Neck Round Bottom Flask | Oven-dried | Ensures all glassware is free of water. |

| Dropping Funnel | Oven-dried | For controlled, slow addition of reagents. |

| Condenser | To prevent solvent loss. | |

| Magnetic Stirrer & Bar | For efficient mixing. | |

| Inert Gas Line (N₂ or Ar) | To maintain an anhydrous, oxygen-free atmosphere. | |

| Low-Temperature Bath | Dry Ice/Acetone | To achieve and maintain -78 °C. |

Step-by-Step Methodology

(All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.)

-

Grignard Reagent Preparation:

-

Place magnesium turnings (e.g., 1.2 g, 50 mmol) and a single small crystal of iodine into the 3-neck flask under a positive pressure of inert gas.

-

Add 50 mL of anhydrous diethyl ether.

-

In the dropping funnel, dissolve 1-bromonaphthalene (e.g., 10.35 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (~5 mL) of the bromonaphthalene solution to the magnesium. The solution should become cloudy and begin to gently reflux as the reaction initiates. If it does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the naphthylmagnesium bromide Grignard reagent.

-

-

Borylation:

-

In a separate, dry flask, cool a solution of trimethyl borate (e.g., 5.2 g, 50 mmol) in 50 mL of anhydrous diethyl ether to -78 °C using a dry ice/acetone bath.[3]

-

Crucial Step: Transfer the prepared Grignard reagent via cannula or a dry dropping funnel into the cold trimethyl borate solution. The addition must be slow and dropwise, ensuring the internal temperature does not rise above -70 °C.[3]

-

After the addition is complete, let the reaction mixture stir at -78 °C for an additional 2 hours.

-

-

Workup and Isolation:

-

Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.[3]

-

Cool the mixture in an ice bath and slowly hydrolyze it by the dropwise addition of cold, dilute sulfuric acid (e.g., 10% H₂SO₄, 50 mL).[3]

-

Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.[3]

-

Combine the organic layers and wash with brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from water or a mixed solvent system (e.g., ether/hexanes) to yield naphthalene-1-boronic acid as a white solid.[3]

-

In-Process Controls and Characterization (The Self-Validating System)

-

Grignard Formation: Visual confirmation of reaction initiation (bubbling, reflux, color change) is the primary in-process control. A failed initiation is an immediate stop point for troubleshooting.

-

Final Product Purity: The integrity of the entire process is validated by the characterization of the final product.

-

Melting Point: Compare with the literature value (e.g., 210-211 °C for Naphthalene-1-Boronic Acid) as a quick purity check.[3]

-

¹H and ¹³C NMR: Confirms the naphthalene scaffold and the absence of starting material.

-

¹¹B NMR: A powerful tool to confirm the presence of the boronic acid (a broad singlet) and the absence of borinic or borane impurities.

-

Process Optimization and Troubleshooting

| Parameter | Standard Approach | Optimization/Rationale | Potential Pitfall & Solution |

| Boron Reagent | Trimethyl Borate | Triisopropyl Borate: More sterically hindered, which can further reduce multiple additions, but is more expensive.[4] Pinacolborane (HBpin): Can react with Grignard reagents to form the pinacol ester directly, which is often more stable and easier to purify than the free boronic acid.[7] | Multiple Additions: If borinic acid is a major byproduct, switch to a more hindered borate and ensure the reaction temperature is strictly maintained at or below -78 °C.[2][5] |

| Temperature | -78 °C | This is the most critical parameter for selectivity. Non-cryogenic conditions often lead to mixtures of boronic and borinic esters.[2] | Poor Selectivity: Inadequate cooling is the most common cause of low yields of the desired product. Ensure the addition is slow enough to allow for efficient heat dissipation. |

| Solvent | Diethyl Ether | THF: Can improve the solubility of the Grignard reagent and is often used. However, it must be rigorously dried as it is more hygroscopic than ether. | Failed Grignard Initiation: Often due to wet solvent or glassware. Ensure all components are scrupulously dried. If initiation still fails, add a fresh iodine crystal or a small amount of pre-formed Grignard reagent. |

| Workup | Acidic Hydrolysis | Nonaqueous Workup: For water-sensitive derivatives, the reaction can be quenched with an ammonium chloride solution.[5] To isolate a boronic ester, hydrolysis is avoided, and the product is purified directly after solvent removal. | Low Isolated Yield: Naphthalene boronic acids can have some water solubility.[4] Ensure thorough extraction of the aqueous layer during workup. If the product is highly polar, consider isolating it as a more organic-soluble pinacol ester. |

References

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Singaram, B., & Zettlmeier, J. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. U.S.

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. Retrieved from [Link]

- Christianson, D. W., & Alexander, R. S. (1995). Naphthalene boronic acids.

-

Thielemann, J., & Pietruszka, J. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 24(15), 2828. [Link]

- Singaram, B., & Zettlmeier, J. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Siebert, G. L. (1965). A synthesis of a homologous series of aryl mono- and diboronic acids. University of the Pacific, Thesis. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011).

-

Butters, M., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(4), 753–755. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-